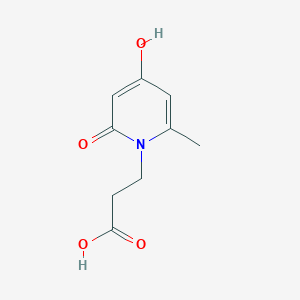
3-(4-Hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid
Vue d'ensemble
Description
3-(4-Hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid , also known by its IUPAC name 3-(4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl)propanoic acid , is a chemical compound with the molecular formula C₉H₁₁NO₄ . It falls within the class of pyridine derivatives and exhibits interesting biological properties. The compound’s structure includes a pyridine ring with a hydroxyl group and a methyl group attached, along with a propanoic acid side chain.
Molecular Structure Analysis
The molecular structure of 3-(4-Hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid consists of the following components:
- A pyridine ring with a hydroxyl group (OH) at position 4 and a methyl group (CH₃) at position 6.
- A propanoic acid side chain attached to the pyridine ring.
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including:
- Acid-Base Reactions : The hydroxyl group can act as a weak acid, donating a proton.
- Esterification : The carboxylic acid group can react with alcohols to form esters.
- Oxidation/Reduction : The pyridine ring may undergo oxidation or reduction processes.
Physical And Chemical Properties Analysis
- Molecular Weight : Approximately 197.19 g/mol.
- Appearance : Likely a white or off-white powder.
- Solubility : Soluble in water and common organic solvents.
- Melting Point : Not specified in available data.
- Boiling Point : Not specified in available data.
Safety And Hazards
- Hazard Statements : The compound is not associated with any specific hazards based on available information.
- Safety Precautions : Handle with standard laboratory precautions. Avoid inhalation, ingestion, and skin contact.
- MSDS : Detailed safety information can be found in the Material Safety Data Sheet (MSDS).
Orientations Futures
Researchers should explore the following aspects:
- Biological Activity : Investigate potential pharmacological effects.
- Synthetic Optimization : Develop efficient synthetic routes.
- Structural Modifications : Explore analogs for improved properties.
Propriétés
IUPAC Name |
3-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-6-4-7(11)5-8(12)10(6)3-2-9(13)14/h4-5,11H,2-3H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTULSHJBUBOZOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



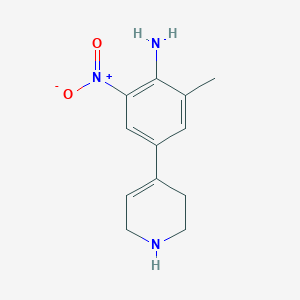
![Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-4-carboxylate](/img/structure/B1395457.png)
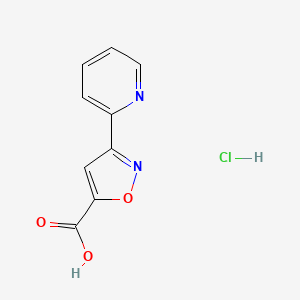
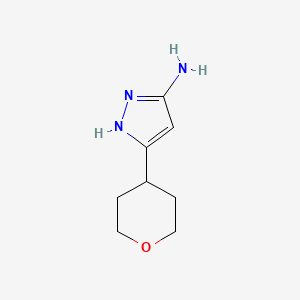
![4-[(N,2-dimethylpropanamido)methyl]benzoic acid](/img/structure/B1395462.png)
![2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine](/img/structure/B1395463.png)
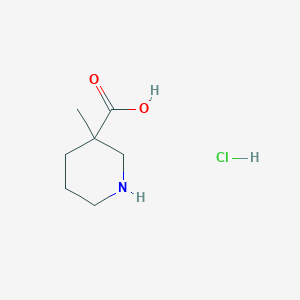
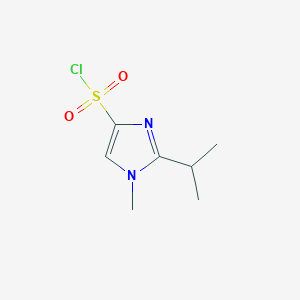
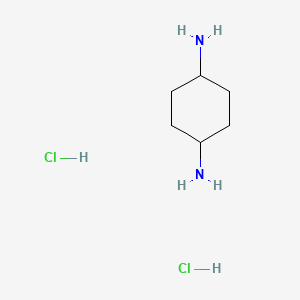
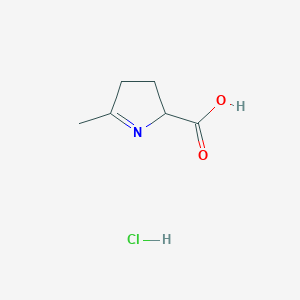
![Tert-butyl octahydro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate](/img/structure/B1395470.png)
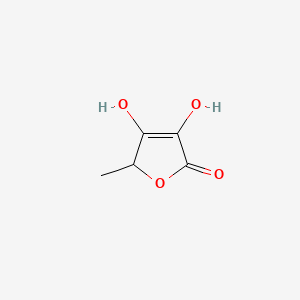
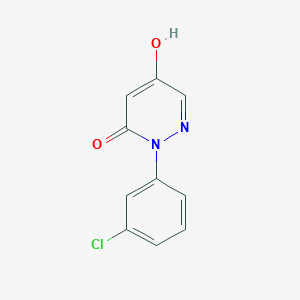
![7-hydroxy-N'-[(E)-(3-hydroxyphenyl)methylidene]-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbohydrazide](/img/structure/B1395476.png)